N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine
CAS No.: 330793-73-2
Cat. No.: VC7813733
Molecular Formula: C19H21BN2O3
Molecular Weight: 336.2 g/mol
* For research use only. Not for human or veterinary use.
![N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine - 330793-73-2](/images/structure/VC7813733.png)
Specification
CAS No. | 330793-73-2 |
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Molecular Formula | C19H21BN2O3 |
Molecular Weight | 336.2 g/mol |
IUPAC Name | N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazol-2-amine |
Standard InChI | InChI=1S/C19H21BN2O3/c1-18(2)19(3,4)25-20(24-18)13-9-11-14(12-10-13)21-17-22-15-7-5-6-8-16(15)23-17/h5-12H,1-4H3,(H,21,22) |
Standard InChI Key | GUNKGHIRBGTYJC-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC3=NC4=CC=CC=C4O3 |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC3=NC4=CC=CC=C4O3 |
Introduction
Chemical Identity and Structural Features
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine comprises three key structural elements:
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A benzo[d]oxazole ring, a heterocyclic system known for its electron-deficient nature and bioactivity .
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A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which enhances solubility in organic solvents and facilitates Suzuki-Miyaura cross-coupling reactions .
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A para-substituted phenylamine group, enabling conjugation with targeting moieties in drug design .
The compound’s planar structure and boron atom contribute to its reactivity, particularly in forming carbon-carbon bonds. X-ray crystallography of analogous structures reveals intramolecular interactions, such as NH···HC contacts, which stabilize its conformation .
Parameter | Value |
---|---|
Catalyst | Pd(dppf)Cl₂ |
Solvent | Toluene |
Temperature | Reflux (110°C) |
Reaction Time | 4–6 hours |
Yield | 85–99% |
Physicochemical Properties
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine exhibits the following properties:
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Solubility: Sparingly soluble in polar solvents (e.g., water) but highly soluble in DMSO, DMF, and toluene .
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Stability: Stable at room temperature for ≥1 month when stored in inert atmospheres. Prolonged exposure to moisture hydrolyzes the boronate ester to boronic acid .
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Thermal Properties: Decomposes at temperatures >250°C, as observed in thermogravimetric analysis (TGA) of related compounds .
Applications in Drug Discovery
Anticancer Agents
The benzo[d]oxazole moiety is a privileged structure in oncology. N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine serves as a precursor for kinase inhibitors and heparanase (Hpse) antagonists. In one study, fluorinated urea derivatives of this compound inhibited Hpse with IC₅₀ values of 0.08–3.20 μM, suppressing tumor cell invasion by >50% at non-cytotoxic concentrations .
Materials Science Applications
Organic Electronics
The boronate group enables incorporation into π-conjugated systems for optoelectronic devices. For example, triphenylamine-based derivatives of this compound are used in dye-sensitized solar cells (DSSCs), achieving power conversion efficiencies (PCE) of 4.94% .
Metal-Organic Frameworks (MOFs)
As a bifunctional ligand, the compound coordinates with metal ions (e.g., Zn²⁺, Cu²⁺) to form MOFs with high surface areas (>1000 m²/g). These materials show promise in gas storage and catalysis .
Comparison with Analogous Compounds
Recent Advances and Future Directions
Recent studies highlight the compound’s role in PROTACs (Proteolysis-Targeting Chimeras), where it serves as a warhead for degrading oncoproteins . Additionally, its fluorescence properties are being explored for bioimaging applications . Future research should address scalability of synthesis and in vivo pharmacokinetic profiling.
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